2-Amino-1-naphthol

Catalog No.
S607055
CAS No.
606-41-7
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-naphthol

CAS Number

606-41-7

Product Name

2-Amino-1-naphthol

IUPAC Name

2-aminonaphthalen-1-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2

InChI Key

QPKNFEVLZVJGBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N

Synonyms

2-amino-1-naphthol, 2-amino-1-naphthol hydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N

2-Amino-1-naphthol (CAS 606-41-7) is a highly reactive ortho-aminonaphthol utilized primarily as a precursor for azo dyes, a redox-active intermediate in electrochemical sensors, and a critical analytical standard in molecular toxicology [1]. Characterized by adjacent amino and hydroxyl groups on a naphthalene ring, it exhibits pronounced susceptibility to oxidation, readily converting to 2-amino-1,4-naphthoquinone. In industrial procurement, it is prioritized for its rapid diazo coupling kinetics and its specific role as a degradation metabolite of complex azo colorants, making it indispensable for both high-performance dye synthesis and environmental bioremediation assays [1].

Substituting 2-amino-1-naphthol with its positional isomer 1-amino-2-naphthol or simpler monoaromatic aminophenols fundamentally alters reaction pathways and product stability [1]. The specific 2-amino-1-hydroxy arrangement dictates its unique oxidation potential and dimerization behavior; for instance, it rapidly polymerizes in the presence of dissolved oxygen under specific ionization conditions, a trait not shared by non-ortho isomers [2]. Furthermore, in toxicological assays, 2-amino-1-naphthol is the exact ring-oxidation metabolite of the carcinogen 2-naphthylamine. Using an analog would invalidate DNA adduct quantification and metabolic tracking, as the specific quinoneimine intermediates formed are highly structurally dependent [1].

Oxidative Coupling and Dimerization Behavior in Mass Spectrometry

Under nitrogen laser desorption/ionization (LDI), the structural arrangement of aminonaphthols dictates their ionization pathways. Research demonstrates that 2-amino-1-naphthol uniquely forms an intense dimeric ion[2M - 2H2O + H]+ [1]. In contrast, other aminonaphthols (such as 8-amino-2-naphthol or 4-amino-1-naphthol) only exhibit the molecular ion M(+.) without protonated molecules or significant dimerization [1].

Evidence DimensionFormation of dimeric ions under LDI
Target Compound DataIntense [2M - 2H2O + H]+ dimeric ion peaks
Comparator Or BaselineNon-ortho aminonaphthols (e.g., 8-amino-2-naphthol) showing only M(+.)
Quantified DifferenceExclusive formation of the dehydrated dimer ion vs. simple molecular ion
ConditionsPositive-ion laser desorption/ionization (LDI) using a nitrogen laser

Validates the compound's high propensity for rapid oxidative coupling, essential for researchers designing redox polymers or requiring specific mass spec analytical standards.

Specificity in DNA Adduct Formation via Ring-Oxidation

2-Amino-1-naphthol is the primary ring-oxidation metabolite of the carcinogen 2-naphthylamine, mediated by prostaglandin H synthase (PHS). Unlike N-hydroxy-2-naphthylamine which forms different adducts, 2-amino-1-naphthol covalently binds to DNA under aerobic conditions to form N4-(deoxyguanosin-N2-yl)-2-amino-1,4-naphthoquinoneimine [1]. This specific adduct accounts for approximately 20% of the total 2-naphthylamine bound to urothelial DNA in vivo, a pathway not replicated by other aminonaphthol isomers[1].

Evidence DimensionContribution to in vivo DNA adduct formation from 2-naphthylamine
Target Compound DataAccounts for ~20% of urothelial DNA adducts via specific quinoneimine formation
Comparator Or BaselineN-hydroxy-2-naphthylamine pathway (yields different specific adduct structures)
Quantified DifferenceGenerates a unique, structurally distinct quinoneimine-dG adduct critical for complete exposure profiling
ConditionsIn vivo dog urothelium and in vitro PHS-incubation systems

Makes this exact compound an irreplaceable analytical standard for quantifying arylamine exposure and evaluating proximate carcinogenic metabolites in epidemiological studies.

Reactivity in Electrochemical Redox Cycling

In the development of ultrasensitive electrochemical immunosensors, diaromatic aminohydroxy compounds like 2-amino-1-naphthol exhibit significantly faster EC redox cycling compared to monoaromatic analogs (e.g., 2-aminophenol)[1]. However, 2-amino-1-naphthol is highly susceptible to rapid oxidation and polymerization by dissolved oxygen during standard 10-30 minute incubation periods [1]. To harness its fast kinetics, it must be paired with strong reductants like ammonia-borane (H3N-BH3), which stabilizes the background and prevents auto-oxidation, yielding exceptionally high signal-to-background ratios [1].

Evidence DimensionRedox cycling speed and auto-oxidation susceptibility
Target Compound DataFast EC redox cycling but rapid auto-oxidation by dissolved oxygen within 10-30 mins
Comparator Or BaselineMonoaromatic compounds (e.g., 2-aminophenol) with slower redox cycling but lower oxygen sensitivity
Quantified DifferenceDramatically higher signal-to-background ratio when stabilized, at the cost of requiring specific reductant pairing
ConditionsIndium-tin oxide (ITO) electrodes, aerobic aqueous buffer, presence of ammonia-borane

Guides biosensor engineers to procure this compound for high-sensitivity assays while explicitly dictating the necessary formulation (addition of reductants) to prevent signal loss.

Target Metabolite in Azo Dye Bioremediation

In environmental bioremediation, the degradation of specific azo dyes (such as Acid Orange 7 and Orange II) by obligate aerobes like Sphingomonas sp. strain 1CX proceeds via reductive cleavage of the azo bond [1]. This process specifically yields 2-amino-1-naphthol and sulfanilic acid. The presence and subsequent degradation of 2-amino-1-naphthol is the rate-limiting analytical marker for successful aerobic dye mineralization, distinguishing it from sulfonated aminonaphthols which resist further biodegradation [1].

Evidence DimensionSuitability as a biodegradation tracking marker
Target Compound DataSuccessfully generated and further metabolized by Sphingomonas 1CX
Comparator Or BaselineSulfonated aromatic amines (e.g., from Reactive Red dyes) which are recalcitrant
Quantified DifferenceComplete aerobic mineralization vs. environmental persistence
ConditionsAerobic bioreactor utilizing Sphingomonas sp. strain 1CX for azo dye wastewater treatment

Essential for environmental testing laboratories that must procure the exact metabolite to calibrate analytical instruments for monitoring textile wastewater treatment efficacy.

Analytical Standard for Molecular Epidemiology

Used to synthesize and quantify specific DNA adducts (e.g., N4-(deoxyguanosin-N2-yl)-2-amino-1,4-naphthoquinoneimine) to track 2-naphthylamine exposure in toxicological studies [1].

Precursor for High-Sensitivity Electrochemical Biosensors

Utilized in EC redox cycling systems (paired with ammonia-borane) for point-of-care diagnostics, leveraging its rapid electron transfer kinetics[2].

Biomarker in Wastewater Bioremediation

Procured by environmental labs as a calibration standard to monitor the reductive cleavage and complete aerobic mineralization of azo dyes (like Orange II) by engineered bacterial strains [3].

XLogP3

1.9

UNII

797L65QKKD

Related CAS

41772-23-0 (hydrochloride)

Other CAS

606-41-7

Wikipedia

2-amino-1-naphthol

Dates

Last modified: 08-15-2023

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